molecular formula C14H19FN2O2S B2569588 1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-76-2

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2569588
CAS No.: 2034453-76-2
M. Wt: 298.38
InChI Key: WUBSAQQQYSBQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea is a useful research compound. Its molecular formula is C14H19FN2O2S and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Flexible urea derivatives have been investigated for their potential as acetylcholinesterase inhibitors, a class of compounds relevant in the treatment of neurodegenerative diseases such as Alzheimer's. Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated the importance of optimizing spacer length for inhibitory activity, highlighting how structural modifications can influence biological activity (Vidaluc et al., 1995).

Molecular Structure and Spectroscopy Analysis

Studies on compounds like Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have provided insights into the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability, contributing to the understanding of nonlinear optical properties and molecular stability. These investigations shed light on the electronic properties and potential applications in materials science (Sheena Mary et al., 2014).

Directed Lithiation in Organic Synthesis

The directed lithiation of certain urea and carbamate compounds has been explored for synthetic applications, demonstrating how these reactions can yield a variety of substituted products. This research underscores the utility of urea derivatives in organic synthesis, offering a pathway to diverse chemical structures (Smith et al., 2013).

Fluorescent Dyes and Labeling

Urea derivatives have also been applied in the development of fluorescent dyes. For example, a study on Boranil fluorophores explored the conversion of these compounds into various derivatives, including urea and thiourea, which exhibit strong luminescence. Such compounds have potential applications in biochemical labeling and imaging (Frath et al., 2012).

Anion Recognition Properties

The synthesis and characterization of substituted phenyl urea and thiourea silatranes have been investigated for their anion recognition properties. These compounds exhibit photophysical properties that allow for the detection of anions, illustrating the role of urea derivatives in sensing applications (Singh et al., 2016).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBSAQQQYSBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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